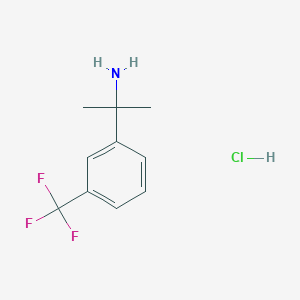

2-(3-(Trifluoromethyl)phenyl)propan-2-amine hydrochloride

Description

Properties

IUPAC Name |

2-[3-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3N.ClH/c1-9(2,14)7-4-3-5-8(6-7)10(11,12)13;/h3-6H,14H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFMYHDYEUFIHDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=CC=C1)C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1439900-32-9 | |

| Record name | Benzenemethanamine, α,α-dimethyl-3-(trifluoromethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1439900-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(3-(Trifluoromethyl)phenyl)propan-2-amine Hydrochloride

This guide provides a detailed exploration of viable and robust synthetic pathways for 2-(3-(trifluoromethyl)phenyl)propan-2-amine hydrochloride. This molecule is a primary amine featuring a tertiary carbon center attached to the aromatic ring, a structure that dictates specific strategic considerations in its synthesis. While literature often focuses on its isomer, fenfluramine, the principles of modern organic synthesis allow for the design of efficient routes to this specific target. We will dissect the key chemical transformations, explain the rationale behind methodological choices, and provide detailed protocols for researchers in drug development and chemical synthesis.

Retrosynthetic Analysis and Strategic Overview

The target molecule, this compound, presents a clear central challenge: the construction of a quaternary carbon center bearing both the phenyl ring and an aminomethyl group precursor. A logical retrosynthetic analysis disconnects the carbon-nitrogen bond, identifying the corresponding ketone, 3-(trifluoromethyl)acetophenone, as a pivotal and commercially available starting material.

Our strategic approach will focus on two primary, high-fidelity pathways originating from this key intermediate:

-

Pathway A: Synthesis via Oxime Reduction: A classic and reliable method for converting ketones to primary amines while avoiding the over-alkylation issues common in direct amination.

-

Pathway B: Synthesis via the Ritter Reaction: An elegant method particularly suited for creating amines at tertiary carbon centers, proceeding through a tertiary alcohol intermediate.

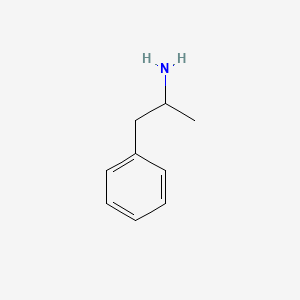

Caption: Retrosynthetic pathways for the target molecule.

Pathway A: Ketone Oximation and Subsequent Reduction

This pathway is a robust and highly controlled method for the synthesis of primary amines from ketones. It circumvents the challenges of direct reductive amination with ammonia, which can be low-yielding and produce significant secondary amine impurities.

Causality and Mechanistic Insight

The strategy involves two distinct, high-yielding steps. First, the ketone is converted to its corresponding oxime using hydroxylamine. The oxime is a stable intermediate that contains the requisite nitrogen atom. The second step involves the reduction of the C=N double bond of the oxime to a C-N single bond, yielding the primary amine. Catalytic hydrogenation is often the method of choice for this reduction due to its clean reaction profile and high efficiency, a technique also employed in related amine syntheses[1].

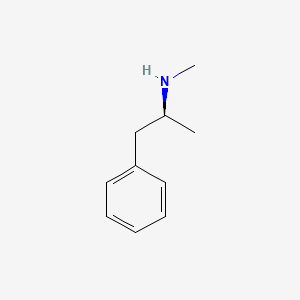

Caption: Workflow for the synthesis via oxime reduction.

Experimental Protocol: Pathway A

Step 1: Synthesis of 3-(Trifluoromethyl)acetophenone Oxime

-

To a stirred solution of 3-(trifluoromethyl)acetophenone (1.0 eq) in ethanol (5-10 volumes), add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

-

Heat the mixture to reflux (approx. 78°C) and monitor the reaction by TLC or LC-MS until the starting ketone is consumed (typically 2-4 hours).

-

Cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

-

Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude oxime, which can be used directly in the next step or purified by recrystallization.

Step 2: Reduction of the Oxime to 2-(3-(Trifluoromethyl)phenyl)propan-2-amine

-

Charge a pressure-rated hydrogenation vessel with the 3-(trifluoromethyl)acetophenone oxime (1.0 eq), palladium on carbon (10% Pd, 1-5 mol%), and a solvent such as methanol or ethanol.

-

Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi). The use of hydrogen gas requires specialized equipment and adherence to strict safety protocols.

-

Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50°C) until hydrogen uptake ceases.

-

Carefully depressurize the vessel and purge with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude primary amine free base.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the crude amine in a suitable solvent, such as isopropanol or diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in isopropanol) dropwise with stirring until the pH is acidic (pH ~2-3).

-

The hydrochloride salt will precipitate. Stir the resulting slurry in the cold for 30-60 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.

Pathway B: The Ritter Reaction

The Ritter reaction is a powerful transformation for preparing amines on tertiary carbon atoms. It proceeds by trapping a stable tertiary carbocation intermediate with a nitrile, which, after hydrolysis, yields the desired amine.

Causality and Mechanistic Insight

This pathway begins with the synthesis of a tertiary alcohol, 2-(3-(trifluoromethyl)phenyl)propan-2-ol. This is readily achieved via the Grignard reaction between 3-(trifluoromethyl)acetophenone and a methyl Grignard reagent. In the presence of a strong acid, this alcohol eliminates water to form a resonance-stabilized tertiary benzylic carbocation. This electrophilic intermediate is then intercepted by the lone pair of a nitrile (the nucleophile), forming a nitrilium ion. Subsequent hydration and tautomerization yield a stable N-substituted amide, which is finally hydrolyzed to the primary amine.

Caption: Workflow for the synthesis via the Ritter reaction.

Conceptual Protocol: Pathway B

-

Grignard Reaction: React 3-(trifluoromethyl)acetophenone with methylmagnesium bromide in an ethereal solvent (e.g., THF, diethyl ether) to synthesize the tertiary alcohol, 2-(3-(trifluoromethyl)phenyl)propan-2-ol.

-

Ritter Reaction: Slowly add the tertiary alcohol to a cold, stirred mixture of a nitrile (e.g., sodium cyanide or acetonitrile) and a strong protic acid (e.g., concentrated sulfuric acid).

-

Hydrolysis: After the reaction is complete, carefully quench the mixture with water/ice and perform a workup. The resulting amide intermediate is then hydrolyzed under either acidic or basic conditions to afford the primary amine.

-

Salt Formation: The amine is converted to its hydrochloride salt as described in Pathway A.

Comparative Analysis of Synthetic Pathways

The choice of synthetic route in a drug development context depends on factors like safety, scalability, cost, and impurity profile.

| Feature | Pathway A: Oxime Reduction | Pathway B: Ritter Reaction |

| Key Precursor | 3-(Trifluoromethyl)acetophenone | 3-(Trifluoromethyl)acetophenone |

| Key Transformation | Oximation & Catalytic Hydrogenation | Grignard Reaction & Ritter Reaction |

| Number of Steps | 3 (Oximation, Reduction, Salt Formation) | 4 (Grignard, Ritter, Hydrolysis, Salt Formation) |

| Key Reagents | Hydroxylamine, H₂, Pd/C | MeMgBr, NaCN/CH₃CN, H₂SO₄ |

| Safety Concerns | Handling of pressurized hydrogen gas. | Use of pyrophoric Grignard reagents; handling of highly toxic cyanides and corrosive strong acids. |

| Advantages | Generally clean reactions; well-established reduction methods. | Excellent for tertiary amine synthesis; avoids direct amination issues. |

| Disadvantages | Potential for catalyst contamination with palladium[2]. Hydrogenation requires specialized equipment. | Requires careful handling of hazardous materials. Grignard reaction is moisture-sensitive. |

Conclusion for the Research Professional

Both the oxime reduction and Ritter reaction pathways offer viable and scientifically sound strategies for the synthesis of this compound. The Oxime Reduction Pathway is often favored for its operational simplicity and cleaner reaction profile, provided the necessary high-pressure hydrogenation equipment is available. The Ritter Reaction is a powerful alternative, particularly elegant for this specific molecular architecture, but carries a higher hazard profile due to the reagents involved.

The selection of a final, optimized pathway for industrial-scale production would necessitate a thorough process safety review and a cost-of-goods analysis. The methods described herein provide a robust foundation for laboratory-scale synthesis and further process development.

References

Molecular structure of 2-(3-(Trifluoromethyl)phenyl)propan-2-amine hydrochloride

An In-depth Technical Guide to the Molecular Structure of 2-(3-(Trifluoromethyl)phenyl)propan-2-amine hydrochloride

Abstract

This technical guide provides a comprehensive examination of the molecular structure, physicochemical properties, and analytical characterization of this compound (CAS RN: Not available for hydrochloride salt; Free Base: 153390-61-5). This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's chemical nature. While direct experimental data for this specific molecule is not extensively published, this guide synthesizes information from structurally related compounds and foundational chemical principles to propose robust protocols for its synthesis and characterization. We will delve into predictive analyses of its spectroscopic signatures and provide detailed, field-proven methodologies for its empirical study.

Introduction and Nomenclature

This compound is a primary amine-containing organic molecule. It is crucial to distinguish it from the well-known, structurally similar pharmaceutical compound, Fenfluramine hydrochloride.[1] The latter is a secondary amine, N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine hydrochloride, and has a different substitution pattern on the propane chain.[2] The subject of this guide, a primary amine, possesses distinct chemical properties and, potentially, a different pharmacological profile.

The core structure consists of a propane-2-amine backbone where the C2 carbon is attached to a benzene ring. This phenyl group is substituted at the meta-position (C3) with a trifluoromethyl (-CF3) group. The hydrochloride salt form enhances its stability and solubility in aqueous media.

This guide will provide a detailed exposition of its molecular characteristics, a proposed synthetic pathway, and comprehensive, step-by-step protocols for its structural elucidation using modern analytical techniques.

Physicochemical and Molecular Properties

The fundamental properties of the free base, 2-[3-(Trifluoromethyl)phenyl]propan-2-amine, have been computed and are available in public chemical databases.[3] The properties of the hydrochloride salt can be inferred from the free base.

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source |

| Molecular Formula | C₁₀H₁₂F₃N | C₁₀H₁₃ClF₃N | [3] |

| Molecular Weight | 203.20 g/mol | 239.66 g/mol | [3] |

| IUPAC Name | 2-[3-(trifluoromethyl)phenyl]propan-2-amine | 2-[3-(trifluoromethyl)phenyl]propan-2-aminium chloride | [3] |

| CAS Number | 153390-61-5 | Not Assigned | [3] |

| SMILES | CC(C)(C1=CC(=CC=C1)C(F)(F)F)N | CC(C)(C1=CC(=CC=C1)C(F)(F)F)N.Cl | [3] |

| InChIKey | YEGWNHBRMASMGR-UHFFFAOYSA-N | Inferred from free base | [3] |

Proposed Synthesis Workflow

A plausible and efficient synthesis of this compound can be envisioned starting from 3'-(Trifluoromethyl)acetophenone, a commercially available starting material. The proposed workflow involves a Ritter reaction, a well-established method for the synthesis of tertiary carbinamines.

Detailed Synthesis Protocol:

-

Step 1: Synthesis of 2-(3-(Trifluoromethyl)phenyl)propan-2-ol

-

To a solution of 3'-(Trifluoromethyl)acetophenone (1.0 eq) in dry tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar), add methylmagnesium bromide (1.1 eq, 3.0 M solution in diethyl ether) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate (3x), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the tertiary alcohol.

-

-

Step 2: Synthesis of N-(1-(3-(Trifluoromethyl)phenyl)-1-methylethyl)acetamide

-

Dissolve the crude 2-(3-(Trifluoromethyl)phenyl)propan-2-ol (1.0 eq) in acetonitrile.

-

Cool the solution to 0 °C and slowly add concentrated sulfuric acid (2.0 eq).

-

Stir the mixture at room temperature for 12-16 hours.

-

Pour the reaction mixture onto ice and neutralize with a saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane (3x), wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the acetamide intermediate.

-

-

Step 3: Hydrolysis to 2-(3-(Trifluoromethyl)phenyl)propan-2-amine

-

To the crude acetamide, add a 6 M aqueous solution of hydrochloric acid.

-

Heat the mixture to reflux (approximately 100-110 °C) for 6-8 hours.

-

Cool the reaction to room temperature and basify with a 50% aqueous sodium hydroxide solution until pH > 12.

-

Extract the free base with diethyl ether (3x), dry the combined organic layers over anhydrous potassium carbonate, and concentrate under reduced pressure.

-

-

Step 4: Formation of the Hydrochloride Salt

-

Dissolve the crude free base in a minimal amount of diethyl ether.

-

To this solution, add a 2 M solution of HCl in diethyl ether dropwise until precipitation ceases.

-

Collect the resulting white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

-

Structural Elucidation: A Predictive and Methodological Approach

Due to the absence of published experimental data, this section provides predicted spectroscopic data based on the analysis of structurally similar compounds and outlines the protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. The formation of the hydrochloride salt will cause a downfield shift in the signals of protons near the ammonium group.[4]

Predicted ¹H and ¹³C NMR Data (in DMSO-d₆):

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) | Rationale for Prediction |

| -C(CH₃)₂ | ~1.6 | ~25 | Based on similar isopropyl groups attached to a quaternary carbon. |

| -C(CH₃)₂ | ~55 | ~55 | Quaternary carbon attached to the phenyl ring and amine. |

| Phenyl C-H | 7.5-7.8 | 123-132 | Aromatic region, with splitting patterns indicative of a 1,3-disubstituted ring. |

| Phenyl C-CF₃ | - | ~130 (q, J ≈ 30 Hz) | Coupling with fluorine atoms will result in a quartet. |

| -CF₃ | - | ~124 (q, J ≈ 270 Hz) | Large coupling constant characteristic of a trifluoromethyl group. |

| -NH₃⁺ | ~8.5 (broad) | - | Broad signal due to proton exchange and quadrupolar relaxation. |

Protocol for NMR Data Acquisition:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum with a spectral width of -2 to 12 ppm.

-

Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum with a spectral width of 0 to 200 ppm.

-

Employ a sufficient number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

2D NMR (for confirmation):

-

Perform COSY (Correlation Spectroscopy) to establish H-H correlations.

-

Run HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded C-H pairs.

-

Utilize HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range C-H correlations, which is crucial for assigning quaternary carbons and confirming the connectivity of the molecular skeleton.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into the structure.

Predicted Mass Spectrometry Fragmentation (Electron Ionization):

| m/z | Proposed Fragment Ion | Neutral Loss | Proposed Fragmentation Pathway |

| 203 | [C₁₀H₁₂F₃N]⁺ | - | Molecular ion of the free base [M]⁺ |

| 188 | [C₁₀H₉F₃]⁺ | •CH₃ | Loss of a methyl radical (α-cleavage) |

| 145 | [C₇H₄F₃]⁺ | •C₃H₈N | Benzylic cleavage with loss of the propan-2-amine radical |

Protocol for GC-MS Analysis:

-

Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the free base in a volatile organic solvent like methanol or dichloromethane. The hydrochloride salt is not suitable for direct GC-MS analysis due to its low volatility. The free base can be generated by neutralizing an aqueous solution of the salt and extracting it into an organic solvent.

-

Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless inlet at 250 °C.

-

Column: A standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

-

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of structure, including bond lengths, bond angles, and the absolute configuration of chiral centers (if any).

Protocol for Single-Crystal X-ray Diffraction:

-

Crystal Growth:

-

Obtain a high-purity sample of this compound.

-

Attempt crystallization from various solvents and solvent mixtures (e.g., ethanol, methanol/diethyl ether, isopropanol) using techniques like slow evaporation, vapor diffusion, or cooling of a saturated solution. This is often the most challenging, rate-limiting step.

-

-

Crystal Mounting and Data Collection:

-

Select a suitable single crystal (typically 0.1-0.3 mm in size) under a microscope and mount it on a goniometer head.

-

Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation, at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

-

Structure Solution and Refinement:

-

Process the collected data (integration and scaling).

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and angles.

-

Potential Pharmacological Context

The structural motif of a phenethylamine derivative is common in many centrally active compounds. The presence of a trifluoromethyl group can significantly enhance metabolic stability and lipophilicity, potentially increasing blood-brain barrier penetration. Preliminary investigations into similar compounds, such as 2-(3-(trifluoromethoxy)phenyl)propan-2-amine, suggest potential interactions with neurotransmitter systems, including dopamine and serotonin pathways.[5] However, without empirical data, the pharmacological profile of this compound remains speculative and requires dedicated investigation.

Conclusion

References

- 1. Fenfluramine | C12H16F3N | CID 3337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fenfluramine Hydrochloride | C12H17ClF3N | CID 91452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-[3-(Trifluoromethyl)phenyl]propan-2-amine | C10H12F3N | CID 19425273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Unambiguous Assignment of the 1H- and 13C-NMR Spectra of Propafenone and a Thiophene Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy 2-(3-(Trifluoromethoxy)phenyl)propan-2-amine [smolecule.com]

An In-depth Technical Guide to the Solubility of 2-(3-(Trifluoromethyl)phenyl)propan-2-amine Hydrochloride

This guide provides a comprehensive technical overview of the solubility of 2-(3-(trifluoromethyl)phenyl)propan-2-amine hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a foundational understanding of the compound's physicochemical properties and a detailed methodology for the experimental determination of its solubility. In the absence of extensive public data for this specific salt, this guide emphasizes the principles and practical steps required to generate reliable solubility profiles.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a fundamental physicochemical property that dictates the bioavailability, formulation, and ultimately, the therapeutic efficacy of an active pharmaceutical ingredient (API). For a compound like this compound, understanding its solubility in various aqueous and organic media is a prerequisite for any meaningful preclinical or clinical development. The trifluoromethyl group, a common moiety in modern pharmaceuticals, significantly influences properties like lipophilicity and metabolic stability, which in turn affect solubility.[1][2] This guide will provide the necessary theoretical framework and experimental protocols to thoroughly characterize this important parameter.

Physicochemical Properties of 2-(3-(Trifluoromethyl)phenyl)propan-2-amine and its Hydrochloride Salt

While experimental data for the hydrochloride salt is scarce, we can infer key properties from the free base and established chemical principles. These parameters are crucial for designing solubility experiments and interpreting the results.

The free base, 2-[3-(trifluoromethyl)phenyl]propan-2-amine, has the following computed properties:

| Property | Value | Source |

| Molecular Weight | 203.20 g/mol | PubChem[3] |

| XLogP3-AA (logP) | 2.4 | PubChem[3] |

| IUPAC Name | 2-[3-(trifluoromethyl)phenyl]propan-2-amine | PubChem[3] |

For the Hydrochloride Salt:

-

pKa (Predicted): The pKa of the conjugate acid of the primary amine is critical for understanding its pH-dependent solubility. Primary amines of this type typically have a pKa in the range of 9.5 to 10.5. The electron-withdrawing nature of the trifluoromethyl group on the phenyl ring will slightly decrease the basicity of the amine, leading to a lower pKa. A reasonable estimate for the pKa of 2-(3-(trifluoromethyl)phenyl)propan-2-amine would be in the range of 9.0 - 10.0 . Accurate prediction can be achieved using quantum mechanical and machine learning methods.[4][5][6][7]

-

Aqueous Solubility: As a hydrochloride salt of a primary amine, the compound is expected to be significantly more soluble in acidic to neutral aqueous solutions compared to its free base form. At a pH below its pKa, the ionized (protonated) form will predominate, which is generally more water-soluble. Conversely, as the pH increases above the pKa, the un-ionized free base will become the dominant species, leading to a sharp decrease in aqueous solubility.

The relationship between pH, pKa, and the solubility of a basic compound can be visualized as follows:

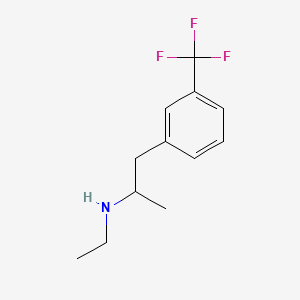

Caption: pH effect on the solubility of a basic amine hydrochloride.

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining thermodynamic solubility is the shake-flask method.[8] This method involves equilibrating an excess of the solid compound in a specific solvent system over a set period and then measuring the concentration of the dissolved compound in the supernatant.

Principle

The shake-flask method establishes an equilibrium between the dissolved and undissolved solid phases of the compound. This ensures that the measured concentration represents the true thermodynamic solubility under the specified conditions, which is crucial for biopharmaceutical classification and formulation development.[9]

Materials and Equipment

-

Compound: this compound (solid form)

-

Solvents:

-

Deionized water

-

Phosphate-buffered saline (PBS), pH 7.4

-

Simulated Gastric Fluid (without pepsin), pH 1.2

-

Simulated Intestinal Fluid (without pancreatin), pH 6.8

-

Ethanol

-

Methanol

-

Propylene glycol

-

-

Equipment:

-

Analytical balance

-

Vials with screw caps (e.g., 2 mL or 4 mL glass vials)

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

pH meter

-

Step-by-Step Protocol: Shake-Flask Method

-

Preparation:

-

Accurately weigh an excess amount of this compound into a series of vials. "Excess" means that undissolved solid should be visible at the end of the experiment. A starting point could be adding 5-10 mg of the compound to 1 mL of the solvent.

-

Add a precise volume of the desired solvent to each vial.

-

-

Equilibration:

-

Phase Separation:

-

After equilibration, visually confirm the presence of undissolved solid in each vial.

-

Separate the saturated solution (supernatant) from the solid material. This is a critical step to avoid overestimation of solubility.[9] Centrifugation (e.g., 10,000 rpm for 15 minutes) followed by filtration of the supernatant through a 0.22 µm syringe filter is a robust method.

-

-

Sample Preparation for Analysis:

-

Carefully take an aliquot of the clear filtrate.

-

Dilute the aliquot with the mobile phase used for HPLC analysis to a concentration that falls within the linear range of the calibration curve.

-

-

Quantification:

-

Analyze the diluted samples by a validated HPLC-UV method to determine the concentration of the dissolved compound.

-

The overall workflow can be summarized in the following diagram:

Caption: Experimental workflow for solubility determination.

HPLC Quantification Method

A reverse-phase HPLC method is suitable for quantifying amine hydrochloride salts.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution may be necessary.

-

Flow Rate: 1.0 mL/min

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 220 nm or 254 nm, to be determined by UV scan).

-

Quantification: A calibration curve must be prepared using standards of this compound of known concentrations. The peak area of the analyte is plotted against its concentration to generate a linear regression model. It is important to use a buffer in the mobile phase to ensure consistent peak shape, as analyzing hydrochloride salts in an unbuffered mobile phase can lead to peak splitting.[10]

Data Presentation and Interpretation

The results of the solubility study should be presented in a clear and concise table.

Table 1: Solubility of this compound at 25°C

| Solvent System | pH | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) |

| Deionized Water | ||||

| 0.1 M HCl (pH ~1.2) | 1.2 | |||

| PBS | 7.4 | |||

| 0.1 M NaOH (pH ~13) | 13.0 | |||

| Ethanol | N/A | |||

| Propylene Glycol | N/A |

Interpretation:

-

Aqueous Solubility vs. pH: The data will likely show high solubility at low pH, which decreases as the pH approaches and surpasses the pKa of the compound. This pH-solubility profile is critical for predicting oral absorption.

-

Solubility in Organic Solvents: Solubility in solvents like ethanol and propylene glycol is important for developing liquid formulations for oral or parenteral administration.

Conclusion

This guide outlines a comprehensive approach to understanding and determining the solubility of this compound. By combining an understanding of its key physicochemical properties with a robust experimental methodology like the shake-flask method, researchers can generate the critical data needed to advance the development of this compound. The protocols and principles described herein provide a self-validating framework for obtaining accurate and reliable solubility data, forming a cornerstone for subsequent formulation and biopharmaceutical studies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 2-[3-(Trifluoromethyl)phenyl]propan-2-amine | C10H12F3N | CID 19425273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. peerj.com [peerj.com]

- 5. optibrium.com [optibrium.com]

- 6. ccl.scc.kyushu-u.ac.jp [ccl.scc.kyushu-u.ac.jp]

- 7. rowansci.substack.com [rowansci.substack.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. scielo.br [scielo.br]

- 10. Amine hydrochloride in HPLC [March 30, 2004] - Chromatography Forum [chromforum.org]

Spectroscopic Characterization of 2-(3-(Trifluoromethyl)phenyl)propan-2-amine Hydrochloride: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-(3-(trifluoromethyl)phenyl)propan-2-amine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data expected for this compound. The guide emphasizes the rationale behind the spectroscopic features, offering insights grounded in established chemical principles.

Introduction

This compound is a primary amine salt with a trifluoromethyl-substituted aromatic moiety. The structural elucidation and confirmation of such molecules are paramount in chemical synthesis and pharmaceutical development. Spectroscopic techniques provide a non-destructive and highly informative means of verifying the chemical structure and purity of the compound. This guide will explore the predicted spectroscopic data for this compound and provide the foundational knowledge for its interpretation.

The molecular structure of this compound is presented below. The protonation of the primary amine to form the hydrochloride salt is a key feature influencing its spectroscopic properties.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.60 | br s | 3H | -NH₃⁺ |

| ~7.90 | s | 1H | Ar-H |

| ~7.85 | d | 1H | Ar-H |

| ~7.75 | d | 1H | Ar-H |

| ~7.70 | t | 1H | Ar-H |

| ~1.70 | s | 6H | -C(CH₃)₂ |

Interpretation of the ¹H NMR Spectrum:

The proton NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons, the ammonium protons, and the methyl protons.

-

Ammonium Protons (-NH₃⁺): The three protons on the positively charged nitrogen atom are expected to be deshielded and will likely appear as a broad singlet around 8.60 ppm. The broadness is a result of quadrupolar relaxation and exchange with any residual water in the DMSO-d₆ solvent.

-

Aromatic Protons (Ar-H): The trifluoromethyl group is a moderate deactivating and meta-directing group. The aromatic region is expected to show four signals corresponding to the four protons on the benzene ring. The proton ortho to the trifluoromethyl group and meta to the isopropylamine group is expected to be the most deshielded. The complex splitting patterns (singlet, doublet, triplet) arise from the spin-spin coupling between the aromatic protons.

-

Methyl Protons (-C(CH₃)₂): The six protons of the two methyl groups are chemically equivalent and are expected to appear as a sharp singlet at approximately 1.70 ppm. The absence of coupling is due to the lack of adjacent protons.

Experimental Protocol for ¹H NMR Data Acquisition:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

-

Data Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Set the spectral width to cover a range of 0-12 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 2-5 seconds to ensure full relaxation of all protons.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).

-

Integrate the signals to determine the relative proton ratios.

-

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity (due to C-F coupling) | Assignment |

| ~145.0 | s | Ar-C (quaternary) |

| ~131.5 | q (J ≈ 32 Hz) | Ar-C-CF₃ |

| ~130.0 | s | Ar-CH |

| ~129.5 | s | Ar-CH |

| ~125.0 | q (J ≈ 4 Hz) | Ar-CH |

| ~124.0 | q (J ≈ 272 Hz) | -CF₃ |

| ~123.5 | q (J ≈ 4 Hz) | Ar-CH |

| ~56.0 | s | -C(CH₃)₂ |

| ~26.0 | s | -C(CH₃)₂ |

Interpretation of the ¹³C NMR Spectrum:

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

-

Aromatic Carbons (Ar-C, Ar-CH): The aromatic region will display signals for the four CH carbons and the two quaternary carbons of the benzene ring. The carbon attached to the trifluoromethyl group will appear as a quartet due to one-bond coupling with the three fluorine atoms. The other aromatic carbons may also show smaller quartet splittings due to two- and three-bond C-F coupling.

-

Trifluoromethyl Carbon (-CF₃): The carbon of the trifluoromethyl group will exhibit a characteristic quartet with a large coupling constant (¹JCF) of approximately 272 Hz.[1]

-

Aliphatic Carbons (-C(CH₃)₂, -C(CH₃)₂): The quaternary carbon of the isopropyl group is expected around 56.0 ppm, while the two equivalent methyl carbons will appear further upfield at approximately 26.0 ppm.

Experimental Protocol for ¹³C NMR Data Acquisition:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Utilize a 125 MHz NMR spectrometer.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover a range of 0-160 ppm.

-

Use a pulse angle of 45-60 degrees.

-

A longer relaxation delay (e.g., 5-10 seconds) may be necessary for the full observation of quaternary carbons.

-

Acquire a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio, as the natural abundance of ¹³C is low.

-

-

Data Processing:

-

Apply a Fourier transform with an appropriate line broadening factor.

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the solvent peak of DMSO-d₆ (δ 39.52 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3000-2800 | Strong, broad | N-H stretch (-NH₃⁺) |

| 2980-2900 | Medium | C-H stretch (aliphatic) |

| 1610, 1590, 1490 | Medium-Weak | C=C stretch (aromatic) |

| 1550-1500 | Medium | N-H bend (-NH₃⁺, asymmetric) |

| 1330-1100 | Strong | C-F stretch (-CF₃) |

| ~1160, ~1120 | Strong | C-F stretch (-CF₃) |

Interpretation of the IR Spectrum:

The IR spectrum of this compound is expected to be dominated by absorptions from the ammonium group and the trifluoromethyl group.

-

N-H Stretching (-NH₃⁺): A very broad and strong absorption band is expected in the 3000-2800 cm⁻¹ region, which is characteristic of the N-H stretching vibrations of a primary ammonium salt.[2] This broadness is due to hydrogen bonding.

-

C-H Stretching: Aliphatic C-H stretching vibrations from the methyl groups will appear as medium intensity bands between 2980 and 2900 cm⁻¹. Aromatic C-H stretches are typically weaker and appear above 3000 cm⁻¹.

-

N-H Bending (-NH₃⁺): The asymmetric N-H bending vibration of the ammonium group is expected to produce a medium intensity band in the 1550-1500 cm⁻¹ region.

-

C-F Stretching (-CF₃): The C-F stretching vibrations of the trifluoromethyl group are very strong and will appear as multiple intense bands in the 1330-1100 cm⁻¹ region.

Experimental Protocol for IR Data Acquisition (KBr Pellet Method):

-

Sample Preparation:

-

Grind 1-2 mg of the compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure. For the hydrochloride salt, electrospray ionization (ESI) is a suitable soft ionization technique.

Predicted MS Data (ESI+)

| m/z | Relative Intensity (%) | Assignment |

| 204.10 | 100 | [M+H]⁺ (protonated free amine) |

| 187.08 | 60 | [M+H - NH₃]⁺ |

| 145.04 | 20 | [M+H - NH₃ - C₃H₆]⁺ or [CF₃-C₆H₄]⁺ |

Interpretation of the Mass Spectrum:

Under positive ion ESI conditions, the hydrochloride salt will readily form the protonated free amine, [M+H]⁺, where M is the free amine.

-

Molecular Ion Peak ([M+H]⁺): The base peak is expected to be the protonated molecule of the free amine at an m/z corresponding to the molecular weight of the free amine (203.20 g/mol ) plus a proton, giving a value of approximately 204.10.

-

Fragmentation Pattern: A common fragmentation pathway for protonated benzylamines is the loss of ammonia (NH₃).[3][4] This would result in a significant fragment ion at m/z 187.08. Further fragmentation could involve the loss of propene or other rearrangements.

Caption: Plausible fragmentation pathway for 2-(3-(trifluoromethyl)phenyl)propan-2-amine in ESI-MS.

Experimental Protocol for MS Data Acquisition (ESI):

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole or time-of-flight (TOF) analyzer.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Operate the ESI source in positive ion mode.

-

Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate to achieve a stable and strong signal.

-

Acquire spectra over a suitable mass range (e.g., m/z 50-500).

-

-

Data Processing: The instrument software will process the data to generate a mass spectrum showing the relative abundance of ions as a function of their mass-to-charge ratio.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. By understanding the expected chemical shifts, vibrational frequencies, and fragmentation patterns, researchers can confidently verify the structure and purity of this compound. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy in the laboratory.

References

A Senior Application Scientist's Perspective on Ensuring Pharmaceutical Quality

<An In-depth Technical Guide to the Purity Analysis of 2-(3-(Trifluoromethyl)phenyl)propan-2-amine hydrochloride >

Abstract

The hydrochloride salt of 2-(3-(trifluoromethyl)phenyl)propan-2-amine is a crucial amine derivative in pharmaceutical development. Its therapeutic efficacy and safety are intrinsically linked to its purity profile. This technical guide provides a comprehensive framework for the robust purity analysis of this active pharmaceutical ingredient (API). We will delve into the rationale behind a multi-faceted analytical approach, detailing validated methodologies and offering insights honed from extensive experience in the field. This guide is intended for researchers, scientists, and drug development professionals dedicated to upholding the highest standards of scientific integrity and regulatory compliance.

Introduction: The Criticality of Purity in Pharmaceutical Amines

This compound belongs to a class of compounds whose biological activity is highly dependent on its structural integrity. Even minute quantities of impurities can alter the drug's pharmacological and toxicological profile, potentially compromising patient safety and therapeutic outcomes.[1][2] Therefore, a rigorous and comprehensive purity analysis is not merely a quality control measure but a fundamental aspect of drug development and manufacturing.

The International Council for Harmonisation (ICH) has established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[1][3][4][5][6] These guidelines categorize impurities into organic, inorganic, and residual solvents, each requiring a tailored analytical strategy.[1][4] This guide will primarily focus on organic impurities, which can arise from the manufacturing process (starting materials, by-products, intermediates) or degradation of the drug substance.[1][4]

Understanding the Impurity Landscape

A thorough understanding of the synthetic route is paramount to predicting and identifying potential process-related impurities. The synthesis of this compound can give rise to a variety of impurities, including:

-

Starting Material Carryover: Incomplete reaction of starting materials such as 3-(trifluoromethyl)aniline.

-

Isomeric Impurities: Positional isomers like 2-(2-(trifluoromethyl)phenyl)propan-2-amine or 2-(4-(trifluoromethyl)phenyl)propan-2-amine may be present.

-

By-products of Synthesis: Unintended reaction products formed during the synthesis.

-

Degradation Products: Impurities formed due to exposure to light, heat, or humidity.

A Multi-Modal Analytical Strategy: The Cornerstone of Confidence

No single analytical technique can provide a complete picture of a drug substance's purity. A multi-modal approach, leveraging the strengths of various analytical methodologies, is essential for a comprehensive and reliable assessment. This guide will focus on a core suite of techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the primary technique for the separation, identification, and quantification of non-volatile organic impurities in pharmaceutical substances.[2][7][8] Its versatility and sensitivity make it an indispensable tool in any quality control laboratory.

The "Why": Rationale for HPLC Method Selection

For a basic compound like 2-(3-(trifluoromethyl)phenyl)propan-2-amine, a reversed-phase HPLC method is typically the most effective.[8][9] The choice of a C18 column provides a good balance of hydrophobicity for retaining the analyte and its potential impurities.[7] The use of a mixed-mode column, combining reversed-phase and cation-exchange properties, can offer enhanced selectivity for polar, basic compounds.[9] The mobile phase composition, particularly the pH and organic modifier concentration, is critical for achieving optimal separation.

Experimental Protocol: A Validated HPLC-UV Method

This protocol outlines a robust starting point for the purity analysis of this compound.

Instrumentation:

-

HPLC system with a UV detector.[7]

Chromatographic Conditions:

-

Column: Reversed-phase C18, 150 mm x 4.6 mm, 2.6 µm particle size, or equivalent.[7][10]

-

Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., 0.1% trifluoroacetic acid in water) is often employed to resolve impurities with a wide range of polarities.

-

Flow Rate: 1.0 mL/min.[10]

-

Column Temperature: 30 °C.

-

Detection Wavelength: 220 nm - 340 nm, with an optimal wavelength determined by analyzing the UV spectrum of the main compound.[10]

-

Injection Volume: 5 µL.[10]

Sample Preparation:

-

Prepare a stock solution of the this compound reference standard in the mobile phase or a suitable diluent.

-

Prepare working standard solutions by diluting the stock solution to create a calibration curve.

-

Accurately weigh the sample and dissolve it in the diluent to a known concentration.

Data Analysis:

-

Identify and quantify impurities by comparing their retention times and peak areas to those of the reference standard.

-

Calculate the percentage of each impurity relative to the main peak.

Visualizing the Workflow

Caption: Workflow for purity assessment using HPLC-UV.

Gas Chromatography (GC): A Complementary Approach for Volatile Impurities

While HPLC is excellent for non-volatile compounds, GC is the preferred method for analyzing volatile and semi-volatile impurities, including residual solvents and certain process-related impurities.[2] For amine-containing compounds like the one , derivatization is often necessary to improve their volatility and chromatographic behavior.[11][12][13]

The "Why": The Need for Derivatization in GC Analysis

Primary amines can exhibit poor peak shape and interact with the active sites in the GC system. Derivatization with reagents like heptafluorobutyric anhydride (HFBA) or 2,2,2-trichloroethyl chloroformate converts the polar amine group into a less polar, more volatile derivative, leading to improved chromatographic performance.[11][14]

Experimental Protocol: GC-MS for Trace Impurity Identification

This protocol provides a general framework for the GC-MS analysis of derivatized this compound.

Instrumentation:

Derivatization Procedure:

-

Dissolve a known amount of the sample in a suitable solvent (e.g., ethyl acetate).

-

Add the derivatizing agent (e.g., HFBA) and a catalyst if necessary.

-

Heat the mixture to complete the reaction.

-

Evaporate the solvent and reconstitute the residue in a suitable solvent for injection.

Chromatographic Conditions:

-

Column: A low-bleed, inert column such as an Rxi-5Sil MS is recommended for analyzing derivatized amines.[12]

-

Carrier Gas: Helium or Hydrogen.

-

Injection Mode: Splitless injection is often used for trace analysis.

-

Temperature Program: A temperature gradient is used to separate compounds with different boiling points.

Mass Spectrometry Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Full scan to identify unknown impurities and Selected Ion Monitoring (SIM) for targeted quantification of known impurities.

Data Presentation: Typical Impurity Profile

| Impurity Type | Potential Identity | Typical Reporting Threshold (ICH Q3A) |

| Organic Impurities | Starting Materials, By-products, Intermediates, Degradation Products | ≥ 0.05% |

| Residual Solvents | Varies based on solvent class and toxicity | Refer to ICH Q3C |

| Inorganic Impurities | Reagents, Ligands, Catalysts | N/A (controlled by other means) |

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structure Elucidation

When an unknown impurity is detected above the identification threshold (typically >0.10%), its structure must be elucidated.[1][3] MS and NMR are the primary tools for this purpose.

Mass Spectrometry: Determining the Molecular Weight and Fragmentation Pattern

MS provides information about the molecular weight of an impurity and its fragmentation pattern, which can be used to deduce its structure.[15][16][17] The trifluoromethyl group often gives rise to characteristic fragment ions.[15]

NMR Spectroscopy: The Gold Standard for Structure Confirmation

NMR spectroscopy provides detailed information about the connectivity of atoms in a molecule.[2][18] ¹H and ¹³C NMR are essential for confirming the structure of an impurity. For fluorinated compounds, ¹⁹F NMR is also a powerful tool.

Logical Relationship of Analytical Techniques

Caption: Logical flow for impurity identification and qualification.

Conclusion: A Commitment to Quality and Safety

The purity analysis of this compound is a multifaceted process that requires a deep understanding of analytical chemistry, synthetic organic chemistry, and regulatory guidelines. By employing a combination of powerful analytical techniques and a logical, science-driven approach, we can ensure the quality, safety, and efficacy of this important pharmaceutical compound. This commitment to scientific integrity is the bedrock of drug development and ultimately benefits patients worldwide.

References

- 1. jpionline.org [jpionline.org]

- 2. diplomatacomercial.com [diplomatacomercial.com]

- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 4. pharma.gally.ch [pharma.gally.ch]

- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 6. database.ich.org [database.ich.org]

- 7. benchchem.com [benchchem.com]

- 8. iipseries.org [iipseries.org]

- 9. helixchrom.com [helixchrom.com]

- 10. cipac.org [cipac.org]

- 11. researchgate.net [researchgate.net]

- 12. gcms.cz [gcms.cz]

- 13. academic.oup.com [academic.oup.com]

- 14. jfda-online.com [jfda-online.com]

- 15. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 16. researchgate.net [researchgate.net]

- 17. 3-Trifluoromethyl-3-phenyldiazirine. A new carbene generating group for photolabeling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 1H proton nmr spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropylamine 2-propylamine 2-propanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Predicted Biological Activity of 2-(3-(Trifluoromethyl)phenyl)propan-2-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted biological activity of 2-(3-(trifluoromethyl)phenyl)propan-2-amine hydrochloride. Due to a lack of direct experimental data on this specific molecule in publicly accessible literature, this guide synthesizes information from its closest structural analogs, namely fenfluramine and its primary metabolite norfenfluramine. Through a detailed examination of structure-activity relationships, this document projects the compound's likely interactions with key neurological targets. The primary focus is on its potent activity as a monoamine transporter substrate, particularly for the serotonin transporter (SERT), and its potential secondary role as a Trace Amine-Associated Receptor 1 (TAAR1) agonist. This guide offers a robust, data-driven framework for initiating research and development programs centered on this compound, complete with hypothesized mechanisms of action, comparative pharmacological data, and detailed experimental protocols for validation.

Introduction and Chemical Identity

This compound is a synthetic compound belonging to the phenethylamine class. Its structure is characterized by a propane-2-amine backbone attached to a phenyl ring substituted with a trifluoromethyl group at the meta-position. The hydrochloride salt form enhances its stability and solubility for experimental use.

Chemical Structure:

-

IUPAC Name: 2-[3-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride[1]

-

Molecular Formula: C₁₀H₁₃ClF₃N[2]

-

Molecular Weight: 253.69 g/mol

The trifluoromethyl group is a key feature, as it is a strong electron-withdrawing group that significantly influences the compound's lipophilicity and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic properties. The core structure is highly analogous to well-characterized pharmacological agents, allowing for a predictive analysis of its biological activity.

Predicted Primary Mechanism of Action: Monoamine Transporter Substrate

Based on the extensive data available for its structural analogs, fenfluramine (N-ethyl-1-(3-(trifluoromethyl)phenyl)propan-2-amine) and norfenfluramine (1-(3-(trifluoromethyl)phenyl)propan-2-amine), the primary biological activity of this compound is predicted to be a substrate for monoamine transporters, with a pronounced selectivity for the serotonin transporter (SERT).[3][4][5]

As a substrate-type releasing agent, the compound is expected to be transported into the presynaptic neuron by SERT.[3][5] Once inside, it is predicted to disrupt the vesicular storage of serotonin via interaction with the vesicular monoamine transporter 2 (VMAT2), leading to an increase in cytosolic serotonin levels.[3] This, in turn, promotes the reverse transport of serotonin through SERT into the synaptic cleft, significantly elevating extracellular serotonin concentrations.[3][5]

While a primary interaction with SERT is anticipated, activity at the norepinephrine transporter (NET) and, to a lesser extent, the dopamine transporter (DAT) is also plausible, albeit with lower potency.[6]

Comparative Pharmacological Data of Structural Analogs

The following table summarizes the in vitro activity of fenfluramine and norfenfluramine at monoamine transporters. This data provides a quantitative basis for predicting the potency of this compound.

| Compound | Transporter | Assay Type | Parameter | Value (nM) |

| (+)-Fenfluramine | SERT | [³H]5-HT Release | EC₅₀ | 52[6] |

| NET | [³H]NE Release | EC₅₀ | 302[6] | |

| (-)-Fenfluramine | SERT | [³H]5-HT Release | EC₅₀ | 147[6] |

| (+)-Norfenfluramine | SERT | [³H]5-HT Release | EC₅₀ | 59[6] |

| NET | [³H]NE Release | EC₅₀ | 73[6] | |

| (-)-Norfenfluramine | SERT | [³H]5-HT Release | EC₅₀ | 287[6] |

| 2-(3-(Trifluoromethyl)phenyl)propan-2-amine HCl | SERT, NET, DAT | - | - | Data not available |

Note: Lower EC₅₀ values indicate higher potency.

Predicted Secondary Mechanism of Action: TAAR1 Agonism

A secondary, but potentially significant, mechanism of action for this compound is its predicted agonist activity at the Trace Amine-Associated Receptor 1 (TAAR1). TAAR1 is an intracellular G-protein coupled receptor that modulates monoaminergic neurotransmission.

Activation of TAAR1 is known to influence the activity of monoamine transporters.[7] Specifically, TAAR1 agonism can lead to the phosphorylation of DAT, which can result in its internalization or reverse transport (efflux) of dopamine. While the direct interaction of norfenfluramine with human TAAR1 has been reported as weak, the structural class of trifluoromethyl-substituted phenethylamines are known to interact with this receptor. Therefore, it is plausible that this compound may exhibit some degree of TAAR1 agonist activity, which could synergize with its primary action as a monoamine releasing agent.

TAAR1 Signaling Pathway

The diagram below illustrates the putative signaling cascade following TAAR1 activation by an agonist like this compound.

Caption: Putative TAAR1 signaling cascade initiated by the compound.

Structure-Activity Relationship (SAR) Insights

The biological activity of phenethylamines is highly dependent on their structural features:

-

Trifluoromethyl Group Position: The meta-position of the trifluoromethyl group, as seen in fenfluramine and norfenfluramine, is crucial for potent serotonin-releasing activity.

-

N-Alkylation: The degree of substitution on the amine nitrogen influences potency and selectivity. Norfenfluramine (a primary amine) is a more potent norepinephrine and dopamine releaser than fenfluramine (a secondary amine).[8] The N,N-dimethyl substitution in this compound (a tertiary amine) is likely to further modulate its activity, potentially altering its selectivity profile for SERT, NET, and DAT. General SAR trends for monoamine transporter ligands suggest that increased N-alkylation can decrease potency at DAT and NET while retaining or slightly decreasing potency at SERT.[8]

Potential Therapeutic Implications

Given its predicted potent serotonin-releasing properties, this compound could have potential applications in conditions where enhancing serotonergic neurotransmission is beneficial. Historically, fenfluramine was used as an appetite suppressant.[6] More recently, low-dose fenfluramine has been approved for the treatment of seizures associated with Dravet syndrome, a severe form of epilepsy.[9]

Therefore, potential therapeutic areas for investigation could include:

-

Treatment-resistant depression

-

Certain anxiety disorders

-

Epileptic encephalopathies

It is crucial to note that potent serotonin-releasing agents can also have significant side effects, including the risk of serotonin syndrome and, with chronic use, potential cardiotoxicity, as was observed with fenfluramine.[8] A thorough preclinical safety and toxicology evaluation would be essential.

Experimental Protocols for Validation

To empirically determine the biological activity of this compound, a series of in vitro assays are recommended.

Radioligand Binding Assays for Monoamine Transporters

This experiment determines the binding affinity (Ki) of the test compound for SERT, NET, and DAT.

Methodology:

-

Preparation of Synaptosomes: Prepare synaptosomes from rat brain tissue (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET) by homogenization and differential centrifugation.

-

Incubation: Incubate the synaptosomal membranes with a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT) and varying concentrations of the test compound.

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Monoamine Transporter Uptake/Release Assays

This functional assay determines whether the compound acts as a substrate (releaser) or an inhibitor of monoamine transporters and its potency (EC₅₀ or IC₅₀).

Methodology:

-

Cell Culture: Use HEK293 cells stably expressing human SERT, NET, or DAT.

-

Preloading (for release assay): Incubate the cells with a radiolabeled monoamine (e.g., [³H]5-HT, [³H]NE, or [³H]DA).

-

Incubation with Test Compound: Add varying concentrations of this compound to the cells.

-

Measurement:

-

For release: Measure the amount of radioactivity released into the supernatant.

-

For uptake inhibition: Co-incubate the cells with the test compound and a radiolabeled substrate and measure the amount of radioactivity taken up by the cells.

-

-

Data Analysis: Generate dose-response curves to determine the EC₅₀ for release or IC₅₀ for uptake inhibition.

Experimental Workflow Diagram

Caption: Workflow for a monoamine transporter release assay.

Conclusion

While direct experimental data for this compound is not currently available in the public domain, a comprehensive analysis of its close structural analogs, fenfluramine and norfenfluramine, provides a strong foundation for predicting its biological activity. The compound is anticipated to function primarily as a potent serotonin-releasing agent by acting as a substrate for the serotonin transporter. Secondary interactions with the norepinephrine transporter and Trace Amine-Associated Receptor 1 are also likely. The insights and experimental protocols detailed in this guide offer a clear and scientifically rigorous path for the empirical validation of these predictions and for the future development of this compound for potential therapeutic applications.

References

- 1. 2-[3-(Trifluoromethyl)phenyl]propan-2-amine | C10H12F3N | CID 19425273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scitoys.com [scitoys.com]

- 3. researchgate.net [researchgate.net]

- 4. Aminorex, fenfluramine, and chlorphentermine are serotonin transporter substrates. Implications for primary pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evidence for a Role of Transporter-Mediated Currents in the Depletion of Brain Serotonin Induced by Serotonin Transporter Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (+)-Fenfluramine and its major metabolite, (+)-norfenfluramine, are potent substrates for norepinephrine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Trace Amine-Associated Receptor 1 Agonists for Schizophrenia - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fenfluramine Hydrochloride | C12H17ClF3N | CID 91452 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Experimental Protocols for 2-(3-(Trifluoromethyl)phenyl)propan-2-amine hydrochloride

Section 1: Introduction and Compound Profile

2-(3-(Trifluoromethyl)phenyl)propan-2-amine hydrochloride is a significant research chemical, primarily known as Norfenfluramine hydrochloride . It is the major active N-de-ethylated metabolite of Fenfluramine, a pharmaceutical agent with a notable history.[1] Fenfluramine was initially used as an appetite suppressant and has been repurposed at low doses (brand name FINTEPLA®) for the treatment of seizures associated with severe pediatric epilepsy conditions like Dravet syndrome and Lennox-Gastaut syndrome.[2][3]

Given that Norfenfluramine is the key active metabolite, its study is crucial for understanding the parent drug's pharmacodynamics, pharmacokinetics, and mechanism of action.[1] Like its parent compound, Norfenfluramine's activity is linked to the modulation of the serotonin system.[2][3] This molecule serves as a critical reference standard in metabolic studies, a tool for neuropharmacological research into the serotonergic system, and a potential scaffold for the development of novel central nervous system (CNS) agents.

This guide provides an in-depth overview of the compound's properties and detailed protocols for its analytical quantification, in vitro metabolic assessment, and in vivo neuropharmacological evaluation.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | 2-[3-(trifluoromethyl)phenyl]propan-2-amine hydrochloride | PubChem[4] |

| Synonyms | Norfenfluramine HCl, 1-(3-Trifluoromethylphenyl)-1-methylethylamine HCl | PubChem[4] |

| CAS Number | 153390-61-5 (free base) | PubChem[4] |

| Molecular Formula | C₁₀H₁₂F₃N · HCl | Kishida Chemical Co.[5] |

| Molecular Weight | 203.20 g/mol (free base)[4], 253.69 g/mol (HCl salt)[5] | PubChem, Kishida[4][5] |

| Appearance | White to off-white solid (typical) | General Knowledge |

| Solubility | Soluble in water, methanol, ethanol | General Knowledge |

Section 2: Safety, Handling, and Storage

Proper handling is essential to ensure personnel safety and experiment integrity. The following guidelines are synthesized from standard safety data sheets (SDS) for structurally related compounds.[5][6]

-

Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[6] If handling large quantities or generating dust, a face shield and respiratory protection may be necessary.

-

Handling: Use the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[6][7] Avoid contact with skin, eyes, and clothing. After handling, wash hands and face thoroughly.[6]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place.[5][6] It should be stored away from incompatible materials such as strong oxidizing agents.

-

First Aid Measures:

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[5] If irritation occurs, seek medical attention.

-

Eye Contact: Rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.[5][6]

-

Inhalation: Move the person to fresh air. If breathing is difficult or if you feel unwell, seek medical attention.[5]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[8]

-

Section 3: Core Applications and Rationale

The unique properties of Norfenfluramine HCl make it a valuable tool for specific research applications. Understanding the rationale behind its use is key to designing effective experiments.

-

Drug Metabolism and Pharmacokinetics (DMPK): As the primary active metabolite of Fenfluramine, Norfenfluramine HCl is an indispensable analytical standard. It is used to quantify the rate and extent of Fenfluramine's conversion in vitro and in vivo, helping to characterize the metabolic pathways mediated by cytochrome P450 enzymes (e.g., CYP2D6, CYP2B6, CYP1A2).[1]

-

Neuropharmacology Research: The compound's presumed activity as a serotonergic agent makes it a tool for investigating the serotonin transporter (SERT) and various serotonin receptors.[9] Researchers can use it to probe the functional consequences of serotonergic modulation in neuronal circuits related to mood, appetite, and seizure activity.

-

Bioanalytical Method Development: Norfenfluramine HCl serves as the target analyte for developing and validating robust bioanalytical methods (e.g., LC-MS/MS) to detect and quantify its presence in biological matrices like plasma, urine, and brain tissue.

-

Medicinal Chemistry: The trifluoromethylphenylpropanamine scaffold is a common motif in CNS-active compounds.[9] Norfenfluramine can serve as a starting point or a reference compound for designing novel molecules with improved potency, selectivity, or pharmacokinetic profiles.

Section 4: Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the most common applications involving Norfenfluramine HCl.

Protocol 4.1: Quantitative Analysis in Plasma using LC-MS/MS

This protocol describes a "dilute-and-shoot" method for the rapid quantification of Norfenfluramine in a plasma matrix, suitable for pharmacokinetic studies. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and selectivity.[1][10]

Rationale: This method minimizes sample preparation time while leveraging the specificity of MS/MS to achieve accurate quantification, even at low concentrations. An isotopically labeled internal standard (IS) is used to correct for matrix effects and variations in instrument response.

Caption: Workflow for LC-MS/MS quantification of Norfenfluramine.

-

Standard and QC Preparation:

-

Prepare a 1 mg/mL stock solution of Norfenfluramine HCl in methanol.

-

Perform serial dilutions to create calibration standards ranging from 1 ng/mL to 1000 ng/mL in drug-free plasma.

-

Prepare Quality Control (QC) samples at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL).

-

-

Sample Preparation:

-

To 50 µL of plasma sample, standard, or QC, add 10 µL of internal standard working solution (e.g., Norfenfluramine-d5 at 100 ng/mL).

-

Add 200 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer 150 µL of the supernatant to a clean autosampler vial for analysis.

-

-

LC-MS/MS Conditions (Example):

-

LC System: Standard HPLC or UPLC system.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for Norfenfluramine (e.g., m/z 204.1 → 187.1) and its internal standard.

-

Protocol 4.2: In Vitro Metabolic Stability in Human Liver Microsomes

This assay determines the rate at which Norfenfluramine is metabolized by liver enzymes, providing an estimate of its intrinsic clearance (CLᵢₙₜ).[1]

Rationale: Human Liver Microsomes (HLM) are rich in CYP450 enzymes, the primary drivers of Phase I drug metabolism. By incubating the compound with HLM and a necessary cofactor (NADPH), we can measure its disappearance over time to calculate its metabolic half-life (t₁/₂).[1] This is a standard, self-validating assay in early drug discovery.

Caption: Workflow for in vitro metabolic stability assay.

-

Reagent Preparation:

-

Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a final concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).

-

Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase) in phosphate buffer.

-

Prepare a 1 µM working solution of Norfenfluramine HCl in buffer.

-

-

Incubation Procedure:

-

In a 96-well plate, combine the HLM solution and the Norfenfluramine working solution. Include a negative control without the NADPH system.

-

Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

-

Initiate the reaction by adding the NADPH regenerating system. This is your T=0 time point.

-

At subsequent time points (e.g., 5, 15, 30, 60 minutes), take an aliquot (e.g., 50 µL) and add it to a quenching solution (e.g., 150 µL of ice-cold acetonitrile containing an internal standard).

-

-

Sample Analysis:

-

After the final time point, centrifuge the quenched samples to pellet the protein.

-

Transfer the supernatant for analysis using the LC-MS/MS method described in Protocol 4.1.

-

-

Data Analysis:

-

Determine the percentage of Norfenfluramine remaining at each time point relative to T=0.

-

Plot the natural log of the percent remaining versus time.

-

Calculate the elimination rate constant (k) from the slope of the linear regression.

-

Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.[1]

-

Calculate intrinsic clearance (CLᵢₙₜ) using the formula provided in the reference literature.[1]

-

Protocol 4.3: In Vivo Assessment of Neurotransmitter Levels in Mouse Brain

This protocol is designed to evaluate the acute effects of Norfenfluramine HCl on serotonin (5-HT) and dopamine (DA) systems in specific brain regions of mice.[11]

Rationale: Changes in the levels of neurotransmitters and their metabolites (5-HIAA for serotonin, HVA for dopamine) can provide direct evidence of a compound's neuropharmacological activity in vivo.[11] This protocol uses HPLC with electrochemical detection (HPLC-ECD), a highly sensitive method for quantifying monoamines.

Caption: Workflow for in vivo neurotransmitter analysis.

-

Animal Dosing:

-

Use adult male C57BL/6 mice, allowing them to acclimate to the facility.

-

Dissolve Norfenfluramine HCl in sterile saline.

-

Administer the compound via intraperitoneal (i.p.) injection at desired doses (e.g., 10, 20, 40 mg/kg).[11] Include a vehicle control group (saline only).

-

-

Tissue Collection:

-